Tetrahydrofuran-3-carboxylic acid

Übersicht

Beschreibung

Tetrahydrofuran-3-carboxylic acid is a small organic compound . It is also known as Tetrahydro-3-furancarboxylic Acid and Oxolane-3-carboxylic Acid . It is a colorless to light yellow clear liquid .

Synthesis Analysis

Tetrahydrofuran can be synthesized from carbohydrates or sugar beet pulp biomass . It can also be synthesized via hydroboration of 2,3- and 2,5-dihydrofuran . The dehydration process is readily scalable and the THF hydrazones derived from arabinose, ribose, xylose, and rhamnose were converted into a range of useful fragments containing primary alcohol, ketone, carboxylic acid, or amine functional groups .

Molecular Structure Analysis

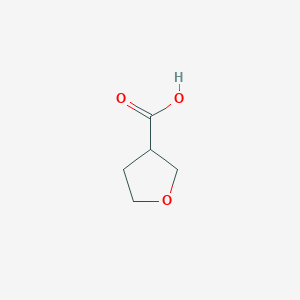

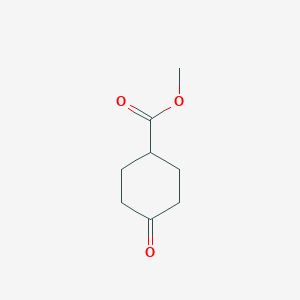

The molecular formula of Tetrahydrofuran-3-carboxylic acid is C5H8O3 . It contains total 16 bond(s); 8 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 hydroxyl group(s), 1 ether(s) (aliphatic), and 1 Oxolane(s) .

Chemical Reactions Analysis

Tetrahydrofuran is renowned in organic chemistry for its role as a solvent, especially in substitution reactions, such as the SN2 mechanism . In a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .

Physical And Chemical Properties Analysis

Tetrahydrofuran-3-carboxylic acid has a molecular weight of 116.12 . It is a liquid at 20 degrees Celsius . It has a boiling point of 140 °C/15 mmHg . Its flash point is 113 °C . The specific gravity (20/20) is 1.22 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydrofurans

Tetrahydrofuran-3-carboxylic acid plays a crucial role in the synthesis of tetrahydrofurans . It is used in the creation of various tetrahydrofuran-containing molecules, contributing to the advancement of total synthesis .

Catalyst in Epoxide Opening Cyclizations

This compound has been used as a catalyst in acid-catalyzed epoxide opening cyclizations . It has been studied with both Brønsted acids such as PPTS19 or CSA, and Lewis acids like BF3$Et2O .

Production of Polymers and Biopolymers

Carboxylic acids, including Tetrahydrofuran-3-carboxylic acid, are used in the production of polymers and biopolymers . These materials have a wide range of applications, from packaging to biomedical devices.

Creation of Coatings and Adhesives

The carboxylic acid group in Tetrahydrofuran-3-carboxylic acid allows it to be used in the production of coatings and adhesives . These products are essential in various industries, including construction and manufacturing.

Pharmaceutical Applications

Tetrahydrofuran-3-carboxylic acid can be used in the synthesis of pharmaceutical drugs . The carboxylic acid group can react with a variety of compounds, making it a versatile ingredient in drug design and synthesis.

Food Additives and Flavorings

Carboxylic acids, including Tetrahydrofuran-3-carboxylic acid, can be used as food additives and flavorings . They can contribute to the taste and preservation of food products.

Safety and Hazards

Tetrahydrofuran-3-carboxylic acid is highly flammable and harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . It may cause drowsiness or dizziness and is suspected of causing cancer . Safety precautions include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Wirkmechanismus

Target of Action

Tetrahydrofuran-3-carboxylic acid (THFCA) is a derivative of carboxylic acid. Carboxylic acids are known to undergo nucleophilic acyl substitution reactions .

Mode of Action

The mode of action of THFCA is likely to involve nucleophilic acyl substitution reactions, a common reaction for carboxylic acids . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses, releasing a leaving group . This process can lead to the formation of various derivatives such as esters, amides, and alcohols .

Biochemical Pathways

It’s known that carboxylic acids and their derivatives play crucial roles in various biochemical pathways, including energy production and synthesis of biomolecules .

Pharmacokinetics

Carboxylic acids generally have good bioavailability due to their ability to form hydrogen bonds with biological molecules .

Result of Action

Carboxylic acids and their derivatives are known to participate in various biological processes, including energy production, signal transduction, and synthesis of biomolecules .

Action Environment

Environmental factors such as temperature, pH, and presence of other chemicals can influence the action, efficacy, and stability of THFCA . For instance, the optimal conditions for the reaction of carboxylic acids are typically a neutral to slightly acidic pH and moderate temperatures . Additionally, the presence of certain metals can influence the reaction .

Eigenschaften

IUPAC Name |

oxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTREHHXSQGWTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405339 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydrofuran-3-carboxylic acid | |

CAS RN |

89364-31-8, 66838-42-4 | |

| Record name | tetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxolane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-Tetrahydro-3-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)